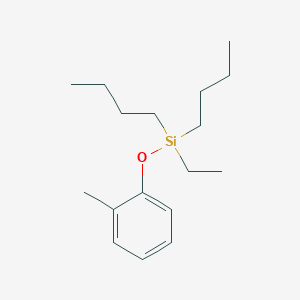
Dibutyl(ethyl)(2-methylphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(ethyl)(2-methylphenoxy)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(ethyl)(2-methylphenoxy)silane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide . The reaction is typically carried out under basic conditions, using sodium hydride (NaH) or potassium hydride (KH) as the base to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound often involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, using efficient reaction conditions and purification techniques. The choice of solvents and reaction temperatures is crucial to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(ethyl)(2-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced using hydride donors such as tris(trimethylsilyl)silane.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydride donors like tris(trimethylsilyl)silane are used for reduction reactions.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives with reduced silicon centers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dibutyl(ethyl)(2-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of dibutyl(ethyl)(2-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions . The phenoxy group can participate in nucleophilic substitution reactions, allowing for the modification of the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dibutyl(ethyl)(2-methylphenoxy)silane is unique due to its specific combination of butyl, ethyl, and phenoxy groups attached to the silicon atom. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
59280-19-2 |
|---|---|
Molecular Formula |
C17H30OSi |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
dibutyl-ethyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C17H30OSi/c1-5-8-14-19(7-3,15-9-6-2)18-17-13-11-10-12-16(17)4/h10-13H,5-9,14-15H2,1-4H3 |
InChI Key |
MQIIGYUWDNDOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CC)(CCCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)

![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
